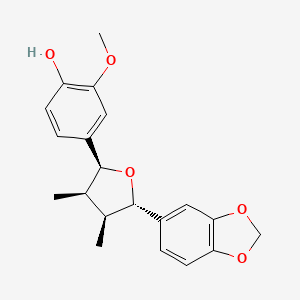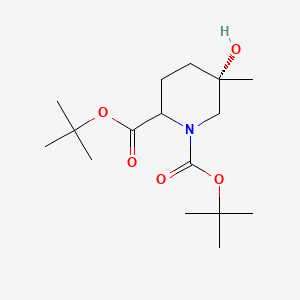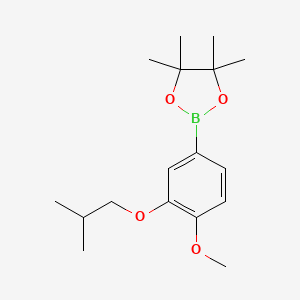
Chicanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chicanine is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. It is a phenylpropanoid derivative with significant biological activities, including anti-inflammatory and antioxidant effects .
Métodos De Preparación
Chicanine can be synthesized through a one-pot homologative γ-butyrolactonization reaction. This method involves the construction of the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers. The process utilizes commercially available materials and is completed in five to eight steps . The industrial production of this compound typically follows similar synthetic routes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Chicanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chicanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and reactivity.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with various biological pathways.
Medicine: Due to its anti-inflammatory and antioxidant properties, this compound is investigated for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
Mecanismo De Acción
Chicanine exerts its effects primarily through the inhibition of LPS-induced phosphorylation of p38 MAPK, ERK 1/2, and IκB-α. These pathways are involved in the inflammatory response, and by inhibiting them, this compound exhibits significant anti-inflammatory activity . The molecular targets include various kinases and transcription factors that regulate inflammation and oxidative stress.
Comparación Con Compuestos Similares
Chicanine is compared with other lignan compounds such as:
- Fragransin A2
- Galbelgin
- Talaumidin
- Galbacin
These compounds share similar structural features but differ in their specific biological activities and synthetic routes. This compound’s unique combination of anti-inflammatory and antioxidant properties, along with its efficient synthetic pathway, distinguishes it from these related compounds .
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1 |
Clave InChI |
JPDORDSJPIKURD-JJWOIWCPSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
SMILES canónico |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)

![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)

![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)








